Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the molecular formula C8H11BrO2 . It has an average mass of 219.076 Da and a monoisotopic mass of 217.994232 Da . The compound is also known by its IUPAC name, "Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” consists of a bicyclo[1.1.1]pentane core with a bromomethyl group and a methyl ester group attached . The bicyclo[1.1.1]pentane core is a highly strained molecule consisting of three rings of four carbon atoms each .Physical And Chemical Properties Analysis
“Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate” is a light yellow liquid . It has a molecular weight of 219.08 . The compound’s InChI code is "1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3" .Scientific Research Applications
Synthesis and Solvolysis
- Synthesis and Solvolysis Studies : Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate is closely related to compounds like 1-Bromobicyclo[1.1.1]pentane, which has been studied for its solvolysis properties. 1-Bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide and exclusively yields 3-methylenecyclobutanol. These properties are essential in understanding the reactivity and potential applications of related compounds (Della & Taylor, 1990).
Bridgehead-Bridgehead Interactions
- Bridgehead-Bridgehead Interaction Studies : Research has been conducted on various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those with bromo groups. These studies provide insights into the electronic effects and reactivity of such compounds, which can be extrapolated to understand methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Adcock et al., 1999).
Biological Study Probes
- Use in Biological Studies : Compounds similar to methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate have been synthesized for use as probes in biological studies. For example, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid showcases the application of such motifs in medicinal chemistry (Thirumoorthi & Adsool, 2016).
Bioisostere Development
- Bioisostere Synthesis : Arylated bicyclo[1.1.1]pentanes, closely related to methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, have been synthesized as bioisosteres of internal alkynes and para-disubstituted benzenes. This highlights the potential of such compounds in drug design and development (Makarov et al., 2017).
Enantioselective Functionalization
- Enantioselective Functionalization : Studies on enantioselective C–H functionalization of bicyclo[1.1.1]pentanes provide a method to create chiral substituted derivatives, which could be relevant for compounds like methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (Garlets et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSOWTSCQASPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
CAS RN |
1113001-87-8 |
Source
|
Record name | Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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